molecular formula C27H32N4O4S B1489517 896683-84-4 (Racemate) CAS No. 896683-78-6

896683-84-4 (Racemate)

Cat. No.: B1489517
CAS No.: 896683-78-6
M. Wt: 508.6 g/mol
InChI Key: GJKRCJKXXVVAMV-JOCHJYFZSA-N
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Description

896683-84-4 (Racemate) is a useful research compound. Its molecular formula is C27H32N4O4S and its molecular weight is 508.6 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

896683-84-4 (Racemate) plays a crucial role in biochemical reactions by inhibiting the activity of STAM-binding protein (STAMBP). This inhibition disrupts the interaction between STAMBP and ubiquitin, specifically targeting the deubiquitination process. The compound has an IC50 value of 0.33 µM, indicating its potency as an inhibitor . By blocking STAMBP-mediated deubiquitination of ubiquitinated NACHT, LRR, and PYD domains-containing protein 7 (NALP7), 896683-84-4 (Racemate) decreases the abundance of endogenous NALP7 in THP-1 cells . This selective inhibition does not affect other related proteins such as NALP6, NALP3, ASC, or pro-caspase-1 .

Cellular Effects

896683-84-4 (Racemate) exerts significant effects on various types of cells and cellular processes. In THP-1 monocyte/macrophages, peripheral blood mononuclear cells (PBMCs), and lung organ cultures, the compound suppresses the release of interleukin-1β (IL-1β) following Toll-like receptor (TLR) agonism . This suppression is achieved by decreasing the levels of NALP7, which is involved in the inflammasome pathway. The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism highlights its potential as a modulator of inflammatory responses.

Molecular Mechanism

The molecular mechanism of 896683-84-4 (Racemate) involves its binding interactions with STAMBP, leading to the inhibition of its deubiquitinase activity. By preventing the deubiquitination of ubiquitinated NALP7, the compound stabilizes NALP7 and enhances its degradation via the endolysosomal pathway . This mechanism results in the suppression of IL-1β release, which is a key mediator of inflammation. The compound’s ability to modulate the activity of STAMBP and its downstream effects on NALP7 and IL-1β release underscores its therapeutic potential in inflammatory diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 896683-84-4 (Racemate) have been observed to change over time. The compound exhibits stability when stored as a solid powder at -20°C for up to 12 months and at 4°C for up to 6 months . In solution, it remains stable at -80°C for 6 months and at -20°C for 6 months . Long-term studies have shown that the compound maintains its inhibitory effects on STAMBP and its downstream targets, with no significant degradation observed over the study period . These findings suggest that 896683-84-4 (Racemate) is a reliable tool for long-term biochemical research.

Dosage Effects in Animal Models

In animal models, the effects of 896683-84-4 (Racemate) vary with different dosages. Studies have shown that the compound exhibits dose-dependent inhibition of STAMBP activity, with higher doses leading to more pronounced effects . At high doses, the compound may exhibit toxic or adverse effects, including potential off-target interactions and cytotoxicity . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

896683-84-4 (Racemate) is involved in metabolic pathways related to the deubiquitination process. The compound interacts with STAMBP, inhibiting its activity and preventing the deubiquitination of ubiquitinated NALP7 . This inhibition affects the metabolic flux of the ubiquitin-proteasome system, leading to changes in the levels of ubiquitinated proteins and their downstream effects on cellular processes . The compound’s impact on metabolic pathways highlights its potential as a modulator of protein homeostasis.

Transport and Distribution

The transport and distribution of 896683-84-4 (Racemate) within cells and tissues involve interactions with transporters and binding proteins. The compound is transported into cells via passive diffusion and is distributed within the cytoplasm . It interacts with STAMBP in the cytoplasm, leading to its inhibitory effects on deubiquitination . The compound’s localization within the cytoplasm ensures its accessibility to its target protein, STAMBP, and its downstream effects on cellular processes.

Subcellular Localization

896683-84-4 (Racemate) exhibits subcellular localization within the cytoplasm, where it interacts with STAMBP and exerts its inhibitory effects . The compound’s localization is influenced by its chemical properties, including its solubility and binding affinity for STAMBP . The subcellular localization of 896683-84-4 (Racemate) ensures its effective inhibition of STAMBP and its downstream effects on the deubiquitination process and inflammatory responses.

Properties

IUPAC Name

2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanyl-N-[[(2R)-oxolan-2-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O4S/c32-25(28-18-22-7-4-14-35-22)19-36-27-29-24-9-8-21(30-12-15-34-16-13-30)17-23(24)26(33)31(27)11-10-20-5-2-1-3-6-20/h1-3,5-6,8-9,17,22H,4,7,10-16,18-19H2,(H,28,32)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKRCJKXXVVAMV-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](OC1)CNC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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